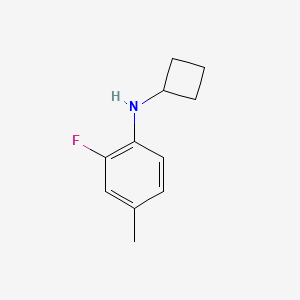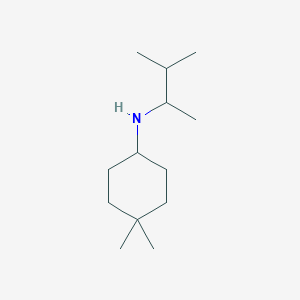
4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of amines It features a cyclohexane ring substituted with two methyl groups at the 4-position and an amine group at the 1-position, which is further substituted with a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. The process can be summarized as follows:
Alkylation: Cyclohexanone is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to introduce the methyl groups at the 4-position.
Reductive Amination: The resulting 4,4-dimethylcyclohexanone is then subjected to reductive amination with 3-methylbutan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4,4-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexan-1-amine: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
N-(3-Methylbutan-2-yl)cyclohexan-1-amine: Lacks the dimethyl substitution at the 4-position, resulting in different steric and electronic properties.
Uniqueness
4,4-Dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4,4-dimethyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)11(3)14-12-6-8-13(4,5)9-7-12/h10-12,14H,6-9H2,1-5H3 |
InChI Key |
WEUHOFCEYFQHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NC1CCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


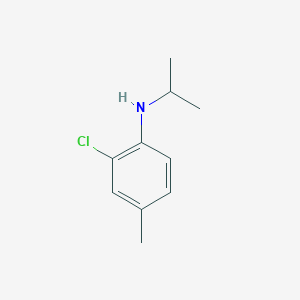
![1-{[(2,3-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13296007.png)
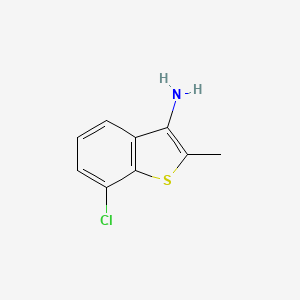
amine](/img/structure/B13296022.png)
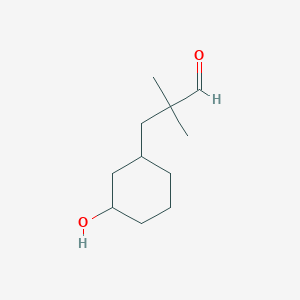
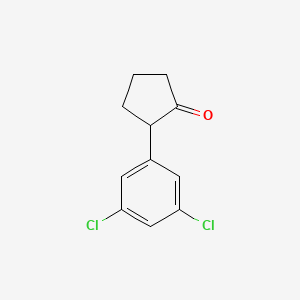
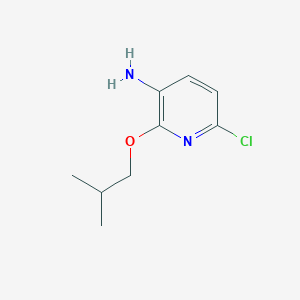
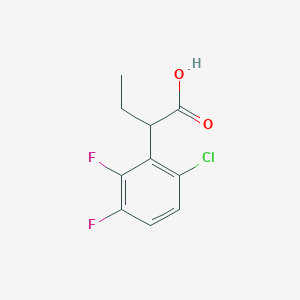
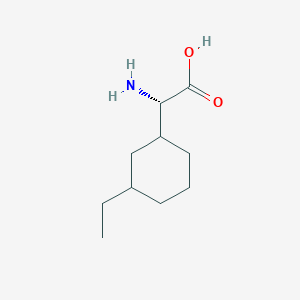
![(2E)-3-{bicyclo[2.2.2]octan-2-yl}prop-2-enoic acid](/img/structure/B13296065.png)
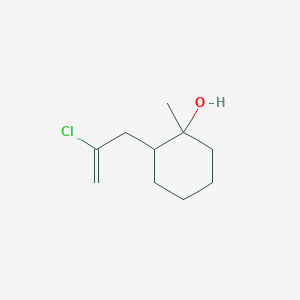
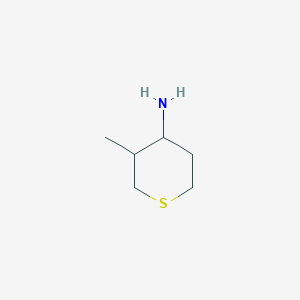
![2-(5-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-4H-1,2,4-triazol-3-yl)ethan-1-amine](/img/structure/B13296080.png)
